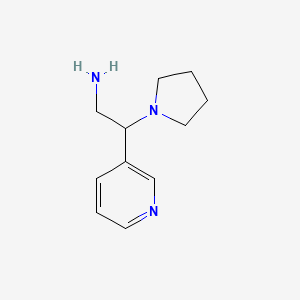
2-溴-5-氟苯基异硫氰酸酯
描述
2-Bromo-5-fluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 . It is also known by the synonym 1-Bromo-4-fluoro-2-isothiocyanatobenzene . It is typically stored at 2-8°C and is a clear liquid in its physical form .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluorophenyl isothiocyanate involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-fluoro-2-isothiocyanatobenzene . The InChI code is 1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-5-fluorophenyl isothiocyanate is a solid at room temperature . It has a predicted boiling point of 286.2°C at 760 mmHg and a predicted density of 1.6 g/cm3 .科学研究应用
增强抗癌活性
硫代异硫氰酸酯及其天然类似物作为5-氟尿嘧啶抗癌活性的有效诱导剂的体外评价这项研究调查了硫代异硫氰酸酯及其天然类似物alyssin对5-氟尿嘧啶抗癌活性的影响。研究发现异硫氰酸酯(R-NCS)与5-氟尿嘧啶之间的相互作用导致了增强的抗癌效果,特别是在结肠癌细胞系中。这种组合导致了加成或协同作用,增强了凋亡细胞死亡和细胞静止效应,展示了异硫氰酸酯在癌症治疗增强中的潜在作用 (Milczarek et al., 2018)。
抗菌和抗真菌性能
微波辅助合成及新型1,3,4-噻二唑和1,2,4-三唑衍生物的抗菌活性本文探讨了从2-(3-氟苯基)-4-甲基噻唑-5-甲酰肼和芳基异硫氰酸酯合成前体,经微波辐射后产生具有显著抗菌和抗真菌活性的产物。该研究通过各种光谱方法确认了这些化合物的结构,并强调了它们作为抗微生物剂的潜力 (Dengale et al., 2019)。
有机化合物的合成
通过级联反应序列合成2-芳基-3-氟-5-硅基噻吩这项研究报告了通过一个包括S(N)2'-型反应和[2,3]σ迁移重排的两步过程成功制备2-芳基-3-氟-5-硅基噻吩。该论文突出了这种化合物在有机合成中的相关性,展示了2-溴-5-氟苯基异硫氰酸酯衍生物在化学合成中的潜在应用 (Hirotaki & Hanamoto, 2013)。
结构和物理性质
2-(2-溴-5-氟苯基)-8-乙氧基-3-硝基-2H-噻吩和2-(2-溴-5-氟苯基)-7-甲氧基-3-硝基-2H-噻吩的晶体结构本文详细介绍了两种噻吩衍生物的合成和晶体结构,突出了它们的分子相互作用和结构特征。这些发现为涉及2-溴-5-氟苯基异硫氰酸酯的化合物的分子结构和相互作用模式提供了见解,有助于理解它们的物理性质和潜在应用 (Pham et al., 2019)。
抗病原体活性
新型硫脲衍生物的合成、光谱性质和抗病原体活性这项研究合成了一系列从异硫氰酸酯派生的酰硫脲,包括2-溴-5-氟苯基异硫氰酸酯,并测试了它们的抗病原体活性。研究发现这些衍生物对某些细菌菌株有显著活性,特别是那些已知形成生物膜的菌株,突显了这些衍生物在开发新型抗微生物剂方面的潜力。抗病原体活性在铜绿假单胞菌和金黄色葡萄球菌中尤为显著,强调了这些化合物的潜在治疗应用 (Limban et al., 2011)。
安全和危害
This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has been assigned the signal word “Danger” and is associated with hazard statements H314 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
未来方向
作用机制
Mode of Action
Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function . The bromo and fluoro substituents on the phenyl ring may influence the reactivity of the isothiocyanate group and the selectivity of its interactions.
Biochemical Pathways
Isothiocyanates can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Isothiocyanates, in general, are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorophenyl isothiocyanate. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity of the isothiocyanate group and the stability of the compound .
生化分析
Biochemical Properties
2-Bromo-5-fluorophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophilic groups in proteins and enzymes. This compound interacts with amino acids such as lysine, cysteine, and histidine, forming stable thiourea linkages . These interactions can modify the activity of enzymes and proteins, making 2-Bromo-5-fluorophenyl isothiocyanate a useful reagent for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 2-Bromo-5-fluorophenyl isothiocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, 2-Bromo-5-fluorophenyl isothiocyanate can affect gene expression by modifying transcription factors and other DNA-binding proteins.
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluorophenyl isothiocyanate exerts its effects through covalent modification of biomolecules. The isothiocyanate group reacts with nucleophilic groups in proteins, forming stable thiourea linkages . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2-Bromo-5-fluorophenyl isothiocyanate can modify transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorophenyl isothiocyanate can change over time. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that 2-Bromo-5-fluorophenyl isothiocyanate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorophenyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, 2-Bromo-5-fluorophenyl isothiocyanate can cause toxic effects, including cell death and tissue damage. These adverse effects are likely due to the widespread covalent modification of essential proteins and enzymes.
Metabolic Pathways
2-Bromo-5-fluorophenyl isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, 2-Bromo-5-fluorophenyl isothiocyanate can inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluorophenyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, 2-Bromo-5-fluorophenyl isothiocyanate can be taken up by cells through active transport mechanisms, allowing it to reach intracellular targets.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluorophenyl isothiocyanate is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For example, 2-Bromo-5-fluorophenyl isothiocyanate can modify nuclear proteins, leading to changes in gene expression and cellular metabolism.
属性
IUPAC Name |
1-bromo-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYALAIWRFVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395780 | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-35-3, 1027513-65-0 | |
| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027513-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



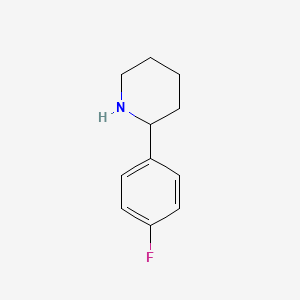
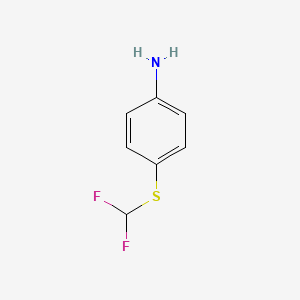
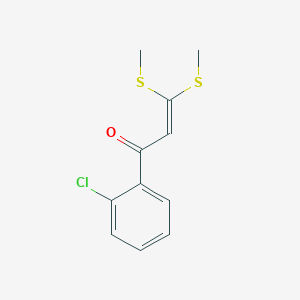
![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

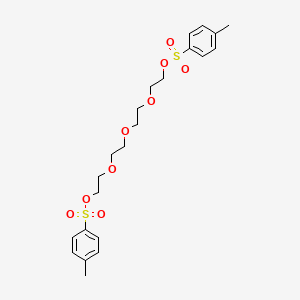
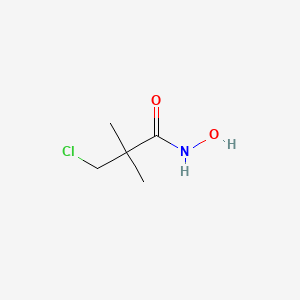
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
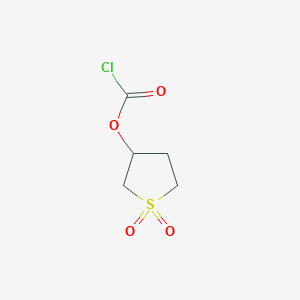
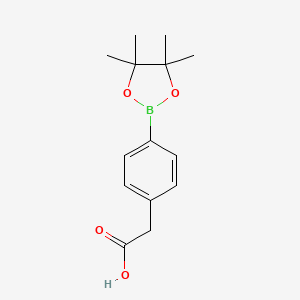
![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)
![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)
